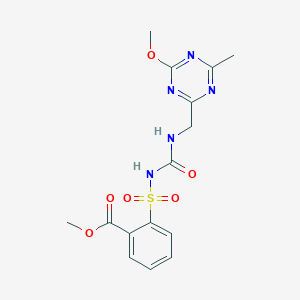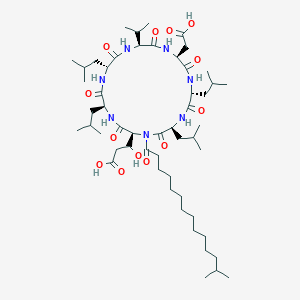
beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-: is a complex organic compound characterized by its xylopyranoside structure with a 2-nitrophenyl group attached. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- typically involves the glycosylation of 2-nitrophenol with a suitable xylopyranoside derivative. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in the formation of an amino derivative.
Substitution: : The hydroxyl groups on the xylopyranoside ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Typical reducing agents include iron and hydrogen gas.
Substitution: : Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amino derivatives.
Substitution: : Alkylated xylopyranosides.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : It is used as a substrate in glycosidase enzyme assays to study enzyme kinetics and inhibition.
Biology: : It serves as a molecular probe to investigate carbohydrate-protein interactions.
Medicine: : It is explored for its potential therapeutic properties, particularly in the context of anti-inflammatory and antioxidant activities.
Industry: : It is utilized in the development of bioactive compounds and natural product synthesis.
作用機序
The mechanism by which beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The xylopyranoside moiety can engage in hydrogen bonding and hydrophobic interactions, contributing to its biological activity.
類似化合物との比較
Beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl-: is unique due to its specific structural features. Similar compounds include:
4-Nitrophenyl-beta-D-xylopyranoside: : Used in glycosidase assays.
4-Nitrophenyl-beta-D-glucopyranoside: : Another chromogenic substrate for glycosidase activity.
Phenolic glycosides: : Compounds containing phenolic structures attached to glycosyl moieties.
These compounds share similarities in their use as substrates in enzymatic assays, but beta-D-Xylopyranoside, 2-nitrophenyl 4-O-beta-D-xylopyranosyl- stands out due to its specific structural and functional properties.
特性
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2/t8-,10-,11+,12+,13-,14-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNKPXYSFMDNI-DPTJKYGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Norvaline,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-propyl-](/img/structure/B8071188.png)
![Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-](/img/structure/B8071196.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)


![sodium [(3S,4R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B8071239.png)

![(2Z,4R,6S)-2-[amino(hydroxy)methylidene]-7-chloro-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071252.png)


![[(1R,19R,21S,22S,23S)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate](/img/structure/B8071269.png)



